5-(Trimethylsilyl)pyrimidine

Overview

Description

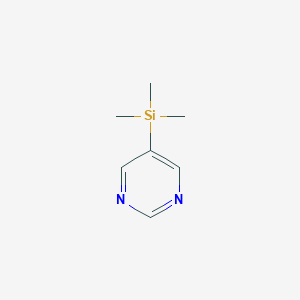

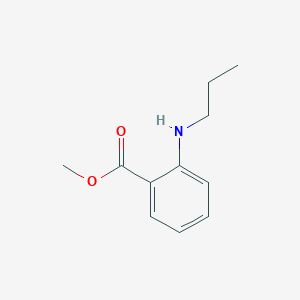

5-(Trimethylsilyl)pyrimidine is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic compound that occurs widely in nature . The molecular formula of 5-(Trimethylsilyl)pyrimidine is C9H12N2Si .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a method to synthesize 2,4-substituted pyrimidines was developed by Müller et al. They used (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira . Another study discussed recent syntheses of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .Molecular Structure Analysis

The molecular structure of 5-(Trimethylsilyl)pyrimidine can be viewed using Java or Javascript . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine is achieved through their reaction with [IrCl(COD)(IMes)] or [IrCl(COD)(SIMes)] and parahydrogen via the SABRE process .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of 5-(Trimethylsilyl)pyrimidine is 270.4756 .Scientific Research Applications

Synthesis and Antitumor Activity

5-(Trimethylsilyl)pyrimidine derivatives have been explored for their potential in antitumor applications. One study involved the synthesis of an acyclonucleoside derivative of 5-fluorouracil, which showed promising antitumor activity and a broad safety margin (Rosowsky, Kim, & Wick, 1981).

Antibacterial Agent Synthesis

Another research area focuses on the synthesis of antibacterial agents. For instance, 5-(Trimethylsilyl)pyrimidine was used in developing a new route to synthesize 5-(p-hydroxybenzyl)pyrimidines, leading to the creation of trimethoprim, a broad-spectrum antibacterial agent (Roth, Strelitz, & Rauckman, 1980).

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Compounds derived from 5-(Trimethylsilyl)pyrimidine were evaluated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, showing anti-human-immunodeficiency-virus activity in certain cases (Goudgaon, Naguib, El Kouni, & Schinazi, 1993).

Nucleoside and Nucleotide Synthesis

The silylation of pyrimidine bases using trimethylsilyl derivatives is a significant method in the synthesis of nucleosides, nucleotides, and their analogues, as systematically reviewed in a study (Lukevics, Zablotskaya, & Solomennikova, 1974).

Studies on Synthetic Nucleosides

Trimethylsilyl derivatives of pyrimidines were explored for their properties and potential applications in synthetic nucleosides. These derivatives retained aromatic ring systems and had specific physical properties (Nishimura & Iwai, 1964).

Stereoselective Synthesis of Anomers

Research on the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines showed that the reaction's stereoselectivity depends on various factors, including the substituents at the 5-position of disilylpyrimidines (Aoyama, 1987).

Safety And Hazards

Future Directions

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine through the SABRE process exhibits superior activity. These sensitivity improvements allow NMR detection within seconds using micromole amounts of substrate and illustrate the analytical potential of this approach for high-sensitivity screening .

properties

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trimethylsilyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

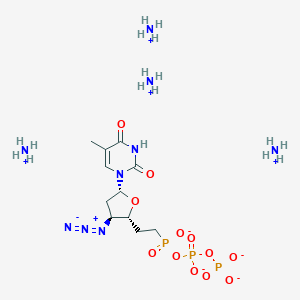

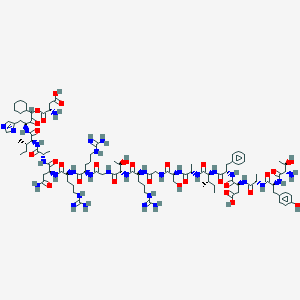

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

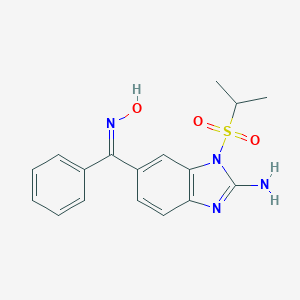

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

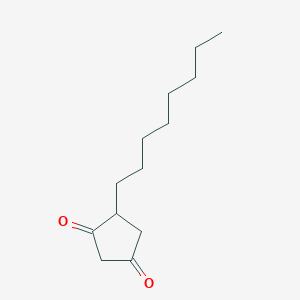

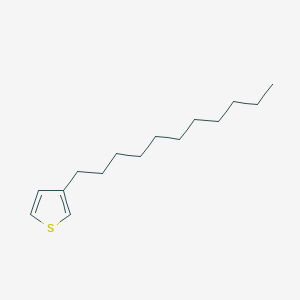

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

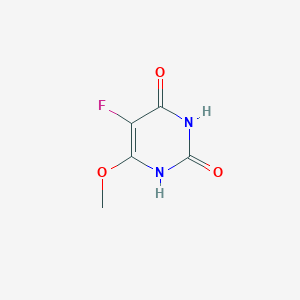

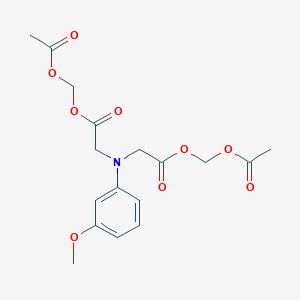

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)